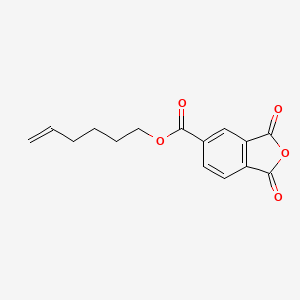![molecular formula C13H18NO4P B12541630 Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate CAS No. 797763-27-0](/img/structure/B12541630.png)
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are present in many natural products, including amino acids, plant hormones, and neurotransmitters
Preparation Methods
The synthesis of diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate involves several steps. One common method starts with the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal to form enamines. These enamines are then converted into indoles using the Batcho–Leimgruber synthetic protocol. The choice of reducing agent for the reductive cyclization of intermediate enamines is crucial for selectively obtaining the desired indole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of amino derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, indole derivatives, including diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate, have shown promise as anti-HIV agents, protein kinase inhibitors, and modulators of ion exchange transport systems . Additionally, these compounds are being investigated for their potential use in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate can be compared with other indole derivatives, such as (4-nitro-1H-indol-6-yl)phosphonates and (4-amino-1H-indol-6-yl)phosphonates . These compounds share similar chemical structures but differ in their functional groups, which can lead to variations in their biological activities and applications. The unique combination of the indole moiety and the phosphonate group in this compound makes it a valuable compound for further research and development.
Properties
CAS No. |
797763-27-0 |
|---|---|
Molecular Formula |
C13H18NO4P |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
6-(diethoxyphosphorylmethoxy)-1H-indole |
InChI |
InChI=1S/C13H18NO4P/c1-3-17-19(15,18-4-2)10-16-12-6-5-11-7-8-14-13(11)9-12/h5-9,14H,3-4,10H2,1-2H3 |
InChI Key |
YVWYDMPHELRWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC2=C(C=C1)C=CN2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
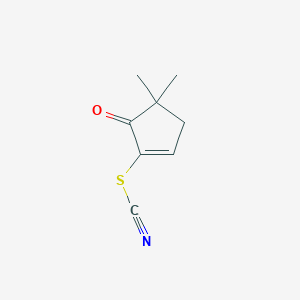
![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
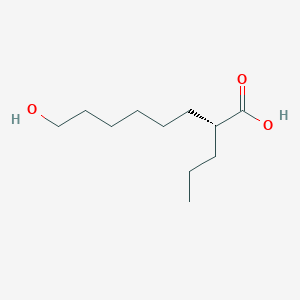

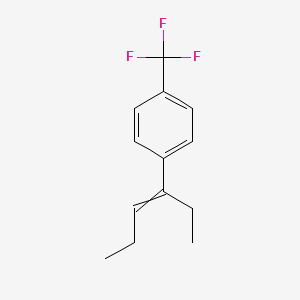
![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
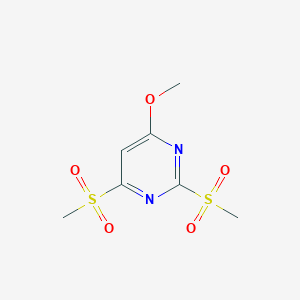
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
